molecular formula C19H30N2O2 B2911747 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea CAS No. 1351620-88-6

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

Cat. No.: B2911747
CAS No.: 1351620-88-6
M. Wt: 318.461
InChI Key: SWDFVHMJGJRIQP-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-cyclohexyl-2-hydroxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly used.

    Substitution: Conditions typically involve the use of catalysts like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its urea moiety.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use as a stabilizer or additive in polymer production.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets could include proteins with active sites that accommodate the urea moiety, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-3-(2-hydroxyethyl)urea: Lacks the cyclohexyl group.

    1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl)urea: Lacks the hydroxyl group.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(23)20-13-17(22)14-7-5-4-6-8-14/h9-12,14,17,22H,4-8,13H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDFVHMJGJRIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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